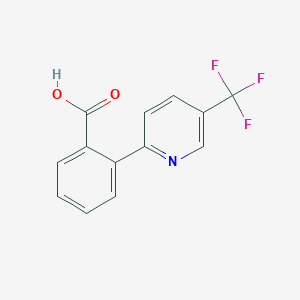
2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid
Cat. No. B1613449
Key on ui cas rn:
339538-61-3
M. Wt: 267.2 g/mol
InChI Key: UOFKKYURCNXUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06528525B1
Procedure details


In a similar manner to that described in Example 2, a reaction was carried out using methyl 3-trifluoromethylpyridine-6-ylbenzoate (791 mg) and aqueous sodium hydroxide solution (1N, 5.60 ml) and the reaction mixture was treated to afford the title compound (546 mg) which includes some impurity and was used in example 106 without further purification.
Name
methyl 3-trifluoromethylpyridine-6-ylbenzoate
Quantity
791 mg
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[N:5][C:6]([C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([O:13]C)=[O:12])=[CH:7][CH:8]=1.[OH-].[Na+]>>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[N:5][C:6]([C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([OH:13])=[O:12])=[CH:7][CH:8]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
methyl 3-trifluoromethylpyridine-6-ylbenzoate
|
|
Quantity
|
791 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=NC(=CC1)C1=C(C(=O)OC)C=CC=C1)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was treated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=NC(=CC1)C1=C(C(=O)O)C=CC=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 546 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
